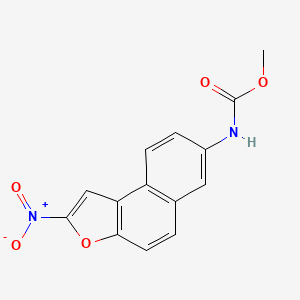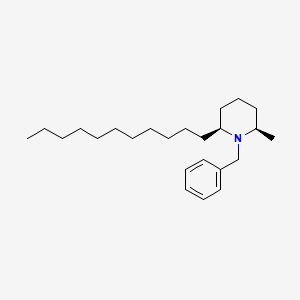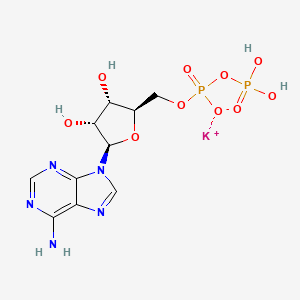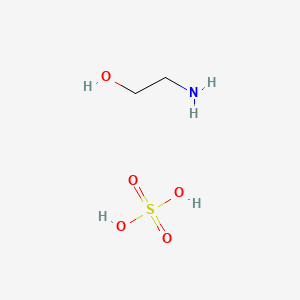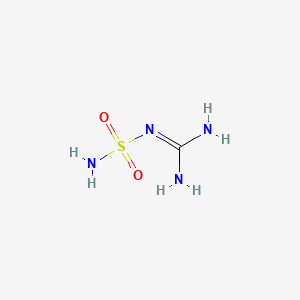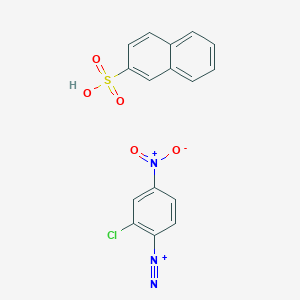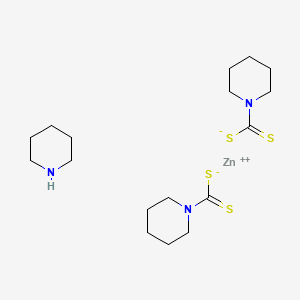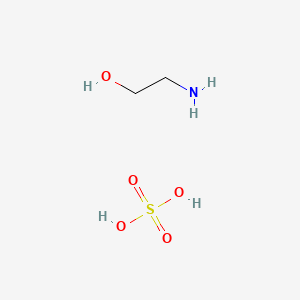
Ethanol, 2-amino-, sulfate (salt)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanol, 2-amino-, sulfate (salt) is a chemical compound with the molecular formula C₂H₇NO₄S. It is a sulfate salt of 2-aminoethanol, also known as ethanolamine. This compound is commonly used in various industrial and scientific applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethanol, 2-amino-, sulfate (salt) typically involves the reaction of 2-aminoethanol with sulfuric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfate salt. The general reaction can be represented as follows:
[ \text{2-Aminoethanol} + \text{Sulfuric Acid} \rightarrow \text{Ethanol, 2-amino-, sulfate (salt)} ]
The reaction is usually conducted at room temperature, and the product is purified through crystallization or other suitable methods.
Industrial Production Methods
In industrial settings, the production of ethanol, 2-amino-, sulfate (salt) involves large-scale reactions using similar principles as the laboratory synthesis. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to control reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions
Ethanol, 2-amino-, sulfate (salt) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The amino group can participate in substitution reactions with other chemical species.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted amines.
Wissenschaftliche Forschungsanwendungen
Ethanol, 2-amino-, sulfate (salt) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: The compound is used in the study of cellular processes and as a component in buffer solutions.
Medicine: It has applications in drug formulation and as an intermediate in the synthesis of pharmaceuticals.
Industry: It is used in the production of surfactants, detergents, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of ethanol, 2-amino-, sulfate (salt) involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in reactions with electrophilic species. It can also form hydrogen bonds and ionic interactions with other molecules, influencing their behavior and reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethanolamine: The parent compound of ethanol, 2-amino-, sulfate (salt), with similar chemical properties.
Diethanolamine: Contains two ethanolamine units and has different reactivity and applications.
Triethanolamine: Contains three ethanolamine units and is used in various industrial applications.
Uniqueness
Ethanol, 2-amino-, sulfate (salt) is unique due to its sulfate group, which imparts distinct chemical properties and reactivity compared to other ethanolamine derivatives. This makes it particularly useful in specific industrial and research applications where sulfate functionality is required.
Eigenschaften
CAS-Nummer |
30933-06-3 |
|---|---|
Molekularformel |
C2H9NO5S |
Molekulargewicht |
159.16 g/mol |
IUPAC-Name |
2-aminoethanol;sulfuric acid |
InChI |
InChI=1S/C2H7NO.H2O4S/c3-1-2-4;1-5(2,3)4/h4H,1-3H2;(H2,1,2,3,4) |
InChI-Schlüssel |
IQGWPPQNIZBTBM-UHFFFAOYSA-N |
Kanonische SMILES |
C(CO)N.OS(=O)(=O)O |
Verwandte CAS-Nummern |
85338-41-6 90583-16-7 91648-48-5 68908-44-1 91648-44-1 91783-26-5 20261-59-0 90583-17-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









